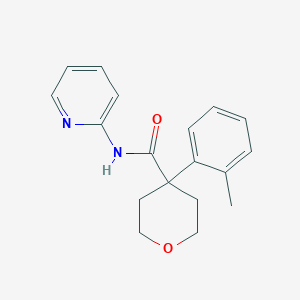
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'PODXL inhibitor' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future research directions.
Mechanism of Action
PODXL inhibitor works by inhibiting the expression of PODXL, a protein that is overexpressed in many types of cancer cells. This protein plays a crucial role in cancer cell migration and invasion, and its inhibition leads to the suppression of these processes.
Biochemical and Physiological Effects:
PODXL inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using PODXL inhibitor in lab experiments include its high specificity and potency, making it an ideal candidate for cancer research. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future research directions for PODXL inhibitor. One potential area of research is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Finally, the development of new and more potent PODXL inhibitors is an area of active research.
In conclusion, 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide, also known as PODXL inhibitor, is a promising compound that has gained significant attention in the scientific community. Its potential applications in cancer treatment, along with its mechanism of action, biochemical and physiological effects, and future research directions make it a valuable candidate for further study.
Synthesis Methods
The synthesis of 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide involves several steps, including the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-chloride. This is followed by the reaction of pyridine-2-chloride with 4-(2-methylphenyl)oxalyl chloride to form 4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxylic acid. Finally, the acid is treated with ammonia to obtain the desired compound.
Scientific Research Applications
PODXL inhibitor has been studied for its potential application in cancer treatment. It has been found to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(9-12-22-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMHXDBQXEUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-N-pyridin-2-yloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

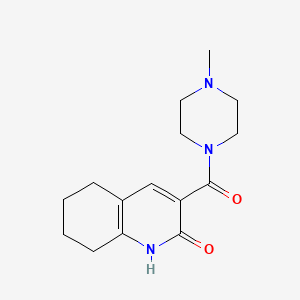
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
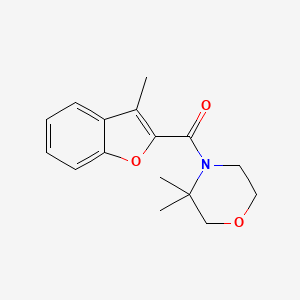
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
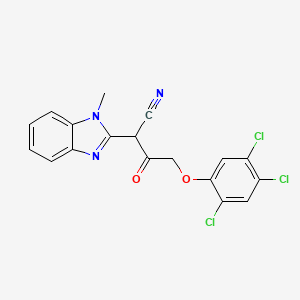
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)
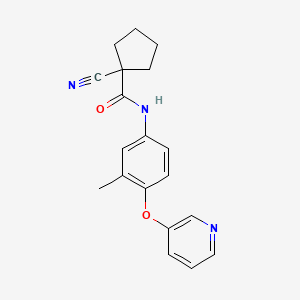
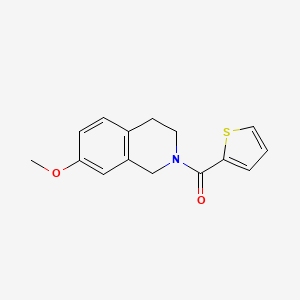
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)